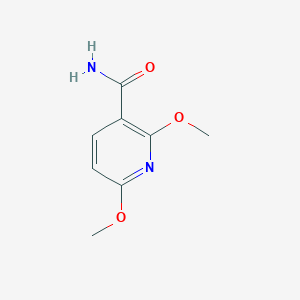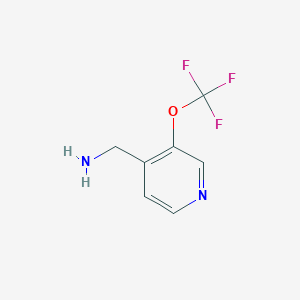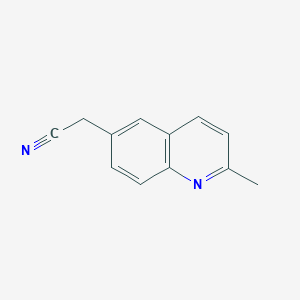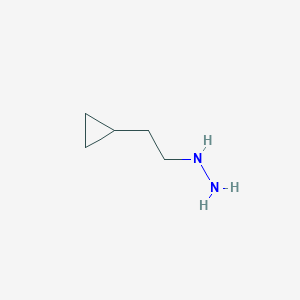
(2-Cyclopropylethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylethyl)hydrazine is an organic compound with the molecular formula C5H12N2. It is a hydrazine derivative, characterized by the presence of a cyclopropyl group attached to the ethyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyclopropylethyl)hydrazine typically involves the reaction of cyclopropylmethyl bromide with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
For industrial production, a more scalable method involves the reaction of cyclopropylmethyl chloride with hydrazine in the presence of a base such as sodium hydroxide. This method is advantageous due to its higher yield and simplicity, making it suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropylethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include azines, amines, and substituted hydrazines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Cyclopropylethyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropylethyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine group, which can donate electron pairs to form new bonds. The cyclopropyl group also contributes to its reactivity by providing steric hindrance and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Thienylmethyl)hydrazine
- (3-Ethoxypropyl)hydrazine
- (4,4,4-Trifluorobutyl)hydrazine
- (2-Isopropoxyethyl)hydrazine
Uniqueness
(2-Cyclopropylethyl)hydrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the cyclopropyl group can influence the compound’s biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H12N2 |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
2-cyclopropylethylhydrazine |
InChI |
InChI=1S/C5H12N2/c6-7-4-3-5-1-2-5/h5,7H,1-4,6H2 |
Clave InChI |
QAOWYJVFRBBVHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


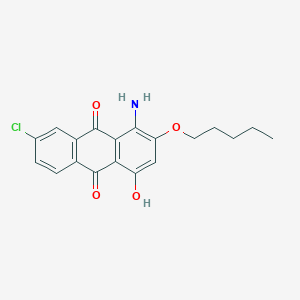

![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
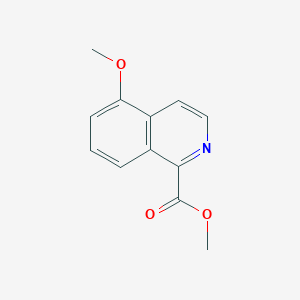


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
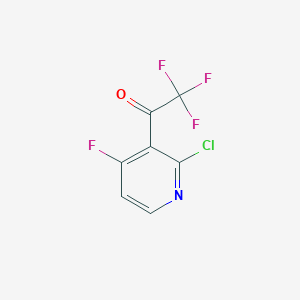

![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)

